
2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is a complex organic compound with a unique structure that includes both a hydroxyimino group and a dimethylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method starts with the preparation of 2,2-Dimethylpropanoyl chloride, which is then reacted with an appropriate indanone derivative under controlled conditions to introduce the hydroxyimino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in substitution reactions where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxime derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The dimethylpropanoyl group can enhance the compound’s stability and solubility, facilitating its transport and uptake in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoyl chloride: A precursor in the synthesis of the target compound.
Oxime derivatives: Compounds with similar hydroxyimino groups.
Amine derivatives: Products of the reduction of the hydroxyimino group
Uniqueness
2-(2,2-Dimethylpropanoyl)-3-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to its combination of a hydroxyimino group and a dimethylpropanoyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
112177-25-0 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)-3-hydroxyiminoinden-1-one |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)13(17)10-11(15-18)8-6-4-5-7-9(8)12(10)16/h4-7,10,18H,1-3H3 |
InChI Key |
QEVIPCXYGITAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1C(=NO)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
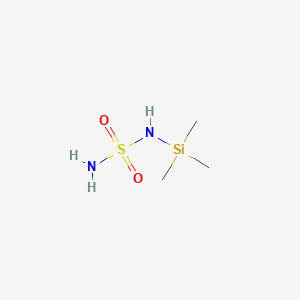
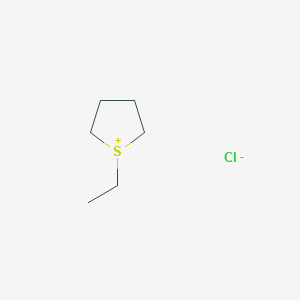
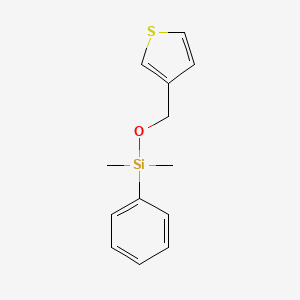



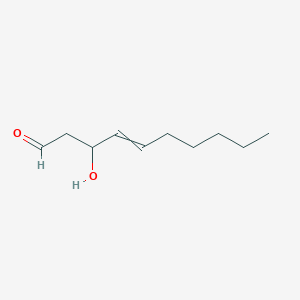
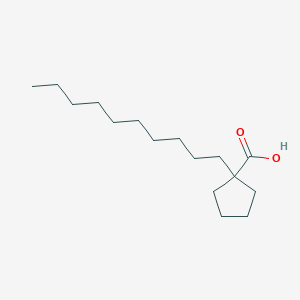
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)
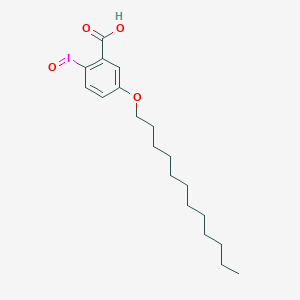

![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)
